N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-nitrobenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-nitrobenzamide typically involves the formation of the thiazole ring followed by the introduction of the nitrobenzamide group. One common synthetic route includes the reaction of 4-methoxyphenylthiourea with α-haloketones to form the thiazole ring. This intermediate is then reacted with 4-nitrobenzoyl chloride under basic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst, resulting in the formation of an amine derivative.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits significant biological activities, making it a candidate for the development of new antibacterial, antifungal, and antitumor agents.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications in treating infections and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as antimicrobial coatings
Mechanism of Action
The mechanism of action of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-nitrobenzamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components, leading to cell death. These interactions disrupt essential biological processes, contributing to the compound’s antibacterial and antitumor effects .
Comparison with Similar Compounds
N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-nitrobenzamide is unique due to its specific substitution pattern on the thiazole ring and the presence of the nitrobenzamide group. Similar compounds include:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
These compounds share the thiazole ring structure but differ in their substituents and specific biological activities.
Properties
Molecular Formula |
C19H17N3O4S |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-4-nitrobenzamide |
InChI |
InChI=1S/C19H17N3O4S/c1-26-17-8-4-14(5-9-17)19-21-15(12-27-19)10-11-20-18(23)13-2-6-16(7-3-13)22(24)25/h2-9,12H,10-11H2,1H3,(H,20,23) |
InChI Key |
GNUQVWSSENJKGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.